1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one
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Overview
Description
1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorine atom and a hydroxyl group on the phenyl ring, as well as a pyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by condensing 4-fluoro-2-hydroxyacetophenone with 3-pyridinyl aldehyde in the presence of a base catalyst.
Cross-Coupling Reaction: Another method involves a cross-coupling reaction between 4-fluoro-2-hydroxyphenylboronic acid and 3-pyridinyl halide using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Reduced phenyl and pyridine derivatives.
Substitution Products: Derivatives with different substituents on the phenyl or pyridine rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological systems, particularly in fluorescence imaging.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one: Similar structure with a different position of the fluorine atom.
1-(4-Fluoro-2-hydroxyphenyl)-2-propen-1-one: Lacks the pyridine ring.
1-(4-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Similar structure with a different position of the pyridine ring.
Uniqueness: 1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one stands out due to its specific combination of functional groups and structural features, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(4-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-11-4-5-12(14(18)8-11)13(17)6-3-10-2-1-7-16-9-10/h1-9,18H/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGKILUODMLJC-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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